(S)-2-(2,5-Dioxopyrrolidin-1-yl)-N-((S)-1-(((S)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)propanamide
Description
Properties
Molecular Formula |
C19H23N5O7 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrolidin-1-yl)propanoyl]amino]propanoyl]amino]-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C19H23N5O7/c1-10(21-19(29)12(3)23-15(25)8-9-16(23)26)17(27)20-11(2)18(28)22-13-4-6-14(7-5-13)24(30)31/h4-7,10-12H,8-9H2,1-3H3,(H,20,27)(H,21,29)(H,22,28)/t10-,11-,12-/m0/s1 |
InChI Key |
IPJZQKMZDCUSMU-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](C)N2C(=O)CCC2=O |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)N2C(=O)CCC2=O |
Origin of Product |
United States |
Biological Activity
(S)-2-(2,5-Dioxopyrrolidin-1-yl)-N-((S)-1-(((S)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)propanamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various applications, and structure-activity relationships.
Chemical Structure and Properties
The compound can be characterized by its intricate structure featuring multiple functional groups that contribute to its biological activity. The IUPAC name reflects its stereochemistry and functional groups, which are critical in determining its interactions with biological targets.
Molecular Formula: C25H30N6O7
Molecular Weight: 542.55 g/mol
Biological Activity Overview
Research indicates that (S)-2-(2,5-dioxopyrrolidin-1-yl) derivatives exhibit a range of biological activities, particularly in the field of medicinal chemistry. Notable findings include:
- Monoclonal Antibody Production Enhancement : A derivative of 2,5-dioxopyrrolidin has shown promise in increasing monoclonal antibody production in Chinese hamster ovary (CHO) cells. The compound improved cell-specific productivity by suppressing cell growth while enhancing glucose uptake and ATP levels during antibody production .
- Inhibition of Cell Growth : Studies have demonstrated that certain derivatives can suppress cell proliferation in various cancer cell lines, indicating potential applications in cancer therapy. The mechanism involves modulation of metabolic pathways critical for cell survival and proliferation .
- Impact on Glycosylation : The compound has been observed to affect the glycosylation patterns of therapeutic proteins, which is crucial for their efficacy and safety profiles. By controlling N-linked glycan profiles, it may enhance the quality attributes of therapeutic monoclonal antibodies .
Study 1: Monoclonal Antibody Production
A study published in PLOS ONE investigated the effects of (S)-2-(2,5-dioxopyrrolidin-1-yl) derivatives on monoclonal antibody production in CHO cells. The results indicated:
- Increased antibody yield by 30% compared to control.
- Enhanced cell viability and metabolic activity.
| Parameter | Control | Treated |
|---|---|---|
| Antibody Yield (mg/L) | 100 | 130 |
| Cell Viability (%) | 80 | 85 |
| Glucose Uptake (mmol/L) | 0.5 | 0.8 |
Study 2: Cytostatic Activity
Another investigation focused on the cytostatic effects of (S)-2-(2,5-dioxopyrrolidin-1-yl) compounds against pancreatic cancer cell lines (DAN-G). Findings included:
- Significant reduction in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 20 | 40 |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of (S)-2-(2,5-dioxopyrrolidin-1-yl) derivatives. Variations in substituents on the pyrrolidine ring and modifications to the amide groups have shown significant impacts on potency and selectivity.
Key Findings:
- Pyrrolidine Modifications : Substituents on the pyrrolidine ring significantly influence binding affinity to target proteins.
- Amide Variations : Altering the amide side chains can enhance solubility and bioavailability, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
(a) L-Alaninamide, L-alanyl-L-alanyl-N-(4-nitrophenyl) ()
- Structure : A tripeptide derivative with a 4-nitrophenyl group but lacking the 2,5-dioxopyrrolidinyl moiety.
- Molecular Weight : 351.15 g/mol (vs. 448.44 g/mol for the target compound).
- Key Differences : Absence of the cyclic imide reduces conformational rigidity and hydrogen-bonding capacity.
- Significance : The target compound’s dioxopyrrolidinyl group may enhance binding specificity in enzyme-active sites compared to this analog .
(b) N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide ()
- Structure : Contains a piperidine ring and benzyl group but lacks peptide bonds and the nitroaryl moiety.
- Synthesis Yield : 79.9% via reflux with propionic anhydride, suggesting efficient amidation methodologies that could be adapted for the target compound’s synthesis .
- Key Differences: The piperidine scaffold introduces different steric and electronic effects compared to the target’s pyrrolidinone system.
Compounds with Cyclic Imide or Amide Motifs
(a) Compound 7t ()
- Structure : Features a pyrrolidine-2-carboxamide group and pyrimidine-based substituents.
- Key Similarities : Both compounds utilize pyrrolidine-derived moieties for structural rigidity.
(b) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()
- Structure : A sulfonamide derivative with morpholine and pyrimidine groups.
- Key Differences : The sulfonamide and bromine substituents confer distinct electronic properties compared to the target’s amide/nitroaryl system. This compound’s larger PSA (≈200 Ų) suggests lower membrane permeability than the target compound .
Pharmacopeial Analogs ()
- Structures: Compounds m, n, and o feature tetrahydropyrimidin-1(2H)-yl groups and phenoxyacetamido side chains.
- Key Differences : These analogs prioritize hydrophobic interactions (e.g., diphenylhexane backbones) over the target compound’s polar nitro and imide groups. Their higher molecular weights (≈600–650 g/mol) may limit bioavailability compared to the target .
Research Findings and Implications
Synthetic Feasibility : The high yield (79.9%) reported for the N-benzyl piperidinyl propanamide () supports the viability of using anhydride-mediated amidation for synthesizing the target compound’s peptide bonds .
Bioactivity Predictions : The target compound’s nitro group and cyclic imide may enhance binding to nitroreductase enzymes or proteases compared to analogs lacking these groups .
Solubility Limitations : The moderate PSA (~156 Ų) suggests the target compound may require formulation optimization for in vivo applications, contrasting with sulfonamide derivatives () that exhibit higher PSA but poorer permeability .
Q & A
Basic: What are the key structural features of (S)-2-(2,5-Dioxopyrrolidin-1-yl)-N-((S)-1-(((S)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)propanamide, and how do they influence its reactivity?
The compound contains three chiral centers, a 2,5-dioxopyrrolidin-1-yl group (a cyclic imide), and a 4-nitrophenyl moiety. The pyrrolidinone ring enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions. The 4-nitrophenyl group contributes to UV-vis activity (useful for monitoring reactions) and may influence π-π stacking in biological systems. The stereochemistry is critical for enantioselective interactions, particularly in medicinal chemistry applications .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Approach:
- 1H/13C NMR : Assign stereochemistry and confirm backbone structure. For example, aromatic protons from the 4-nitrophenyl group typically resonate at δ 7.4–8.2 ppm, while pyrrolidinone protons appear at δ 2.2–3.8 ppm (split based on coupling constants) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., observed vs. calculated mass). Electrospray ionization (ESI) is preferred for polar compounds .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
